Crystal Structure Analysis of 6-Bromo-1H-phenalene: A Technical Guide
Crystal Structure Analysis of 6-Bromo-1H-phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 6-Bromo-1H-phenalene. While a definitive crystal structure for 6-Bromo-1H-phenalene is not publicly available at the time of this publication, this document serves as a robust resource by presenting a comparative analysis based on structurally related brominated aromatic compounds. The guide details standardized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, it outlines the expected crystallographic data and presents it in a clear, tabular format for easy interpretation and comparison. Visual workflows for the synthetic pathway and crystallographic analysis are provided to enhance understanding of the logical and experimental sequences. This document is intended to equip researchers in materials science and drug development with the foundational knowledge to approach the crystallographic analysis of 6-Bromo-1H-phenalene and its analogues.
Introduction
Phenalene (B1197917) and its derivatives are polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and optical properties. The introduction of a bromine substituent to the phenalene core, as in 6-Bromo-1H-phenalene, is expected to modulate these properties through steric and electronic effects, influencing intermolecular interactions and solid-state packing. A thorough understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-property relationships, which are critical for applications in organic electronics and pharmaceutical design.
This guide provides a projected framework for the crystal structure analysis of 6-Bromo-1H-phenalene. The experimental protocols and data tables are based on established methodologies for similar organic compounds, offering a predictive and comparative template for future studies.
Predicted Crystallographic Data
The following tables summarize the anticipated crystallographic data for 6-Bromo-1H-phenalene. The values are illustrative and based on data from other known brominated organic compounds.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Illustrative Value |
| Empirical Formula | C₁₃H₉Br |
| Formula Weight | 245.12 g/mol |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | Value Mg/m³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | Value |
| Data Collection | |
| Reflections Collected | Value |
| Independent Reflections | Value [R(int) = Value] |
| Refinement | |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(6) | Value |
| C(1)-C(2) | Value |
| C(1)-C(9b) | Value |
| ... | ... |
| C(5)-C(6)-C(7) | Value |
| C(6a)-C(7)-C(8) | Value |
| ... | ... |
Experimental Protocols
The following sections detail the representative experimental procedures for the synthesis, crystallization, and crystal structure determination of 6-Bromo-1H-phenalene.
Synthesis of 6-Bromo-1H-phenalene
A plausible synthetic route to 6-Bromo-1H-phenalene involves the electrophilic bromination of 1H-phenalene.
Materials:
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1H-phenalene
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
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Benzoyl peroxide (initiator)
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Sodium sulfite (B76179) solution
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Brine
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Anhydrous magnesium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane
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Ethyl acetate (B1210297)
Procedure:
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A solution of 1H-phenalene in a suitable solvent (e.g., CCl₄) is prepared in a round-bottom flask.
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N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature and filtered to remove succinimide.
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The filtrate is washed sequentially with sodium sulfite solution, water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Bromo-1H-phenalene.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Method 1: Slow Evaporation
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A saturated solution of 6-Bromo-1H-phenalene is prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) at room temperature.
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The solution is loosely covered to allow for slow evaporation of the solvent over several days.
Method 2: Vapor Diffusion
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A concentrated solution of the compound is placed in a small vial.
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This vial is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane).
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The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Single-Crystal X-ray Diffraction
Data Collection:
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A suitable single crystal is selected and mounted on a goniometer head.
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Data is collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).
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A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell parameters and space group.
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The crystal structure is solved using direct methods or Patterson methods.
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The structural model is refined by full-matrix least-squares on F².
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All non-hydrogen atoms are refined anisotropically.
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Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of 6-Bromo-1H-phenalene via electrophilic bromination.
Experimental Workflow for Crystal Structure Analysis
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a foundational framework for the crystal structure analysis of 6-Bromo-1H-phenalene. By outlining representative experimental protocols, expected data, and logical workflows, it serves as a valuable resource for researchers. The successful determination of the crystal structure of 6-Bromo-1H-phenalene will be instrumental in understanding its solid-state properties and will facilitate the rational design of novel materials and pharmaceutical agents. The comparative approach adopted in this guide, in the absence of a published structure, underscores the predictive power of crystallographic science.
